

The Diverse Biological Activities of 2-Aminopyrimidine-4-carbonitrile Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminopyrimidine-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

The **2-aminopyrimidine-4-carbonitrile** scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Anticancer Activity

Derivatives of **2-aminopyrimidine-4-carbonitrile** have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.^{[1][2]}

Quantitative Data for Anticancer Activity

Compound ID	Cancer Cell Line	Activity Metric	Value	Reference
6	HCT116	EC50	89.24 ± 1.36 μM	[2][3]
6	MCF7	EC50	89.37 ± 1.17 μM	[2][3]
1	HCT116	EC50	209.17 ± 1.23 μM	[2]
1	MCF7	EC50	221.91 ± 1.37 μM	[2]
10b	HepG2	IC50	3.56 μM	[1]
10b	A549	IC50	5.85 μM	[1]
10b	MCF-7	IC50	7.68 μM	[1]
10c	HCT-116, MCF-7, HEPG-2	IC50	Close to Doxorubicin	[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

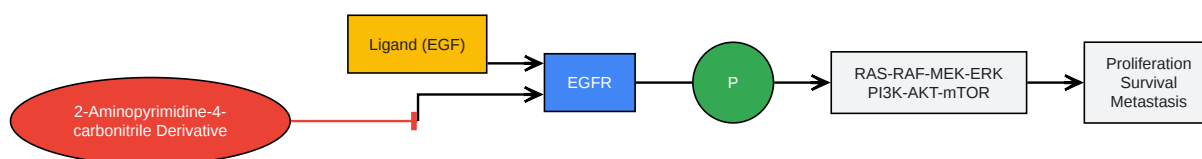
Methodology:

- Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the **2-aminopyrimidine-4-carbonitrile** derivatives and incubate for 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability and determine the EC50/IC50 values.

Signaling Pathway: EGFR Inhibition

Certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.^[1] Inhibition of EGFR blocks downstream signaling pathways involved in cell proliferation, survival, and metastasis.



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Caption: EGFR signaling pathway and its inhibition.

Antimicrobial Activity

2-Aminopyrimidine derivatives have demonstrated broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal strains.^{[5][6][7]}

Quantitative Data for Antimicrobial Activity

Compound ID	Microorganism	Activity Metric	Value (µg/mL)	Reference
3d	S. aureus (Gram-positive)	Good to Excellent Activity	-	[7]
2c	S. aureus	MIC	0.039 ± 0.000	[8]
2c	B. subtilis	MIC	0.039 ± 0.000	[8]
16l	M. tuberculosis H37Ra	MIC	6.25	[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

- Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum suspension.
- Serial Dilution: Perform a two-fold serial dilution of the 2-aminopyrimidine derivatives in a 96-well microtiter plate containing broth medium.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition

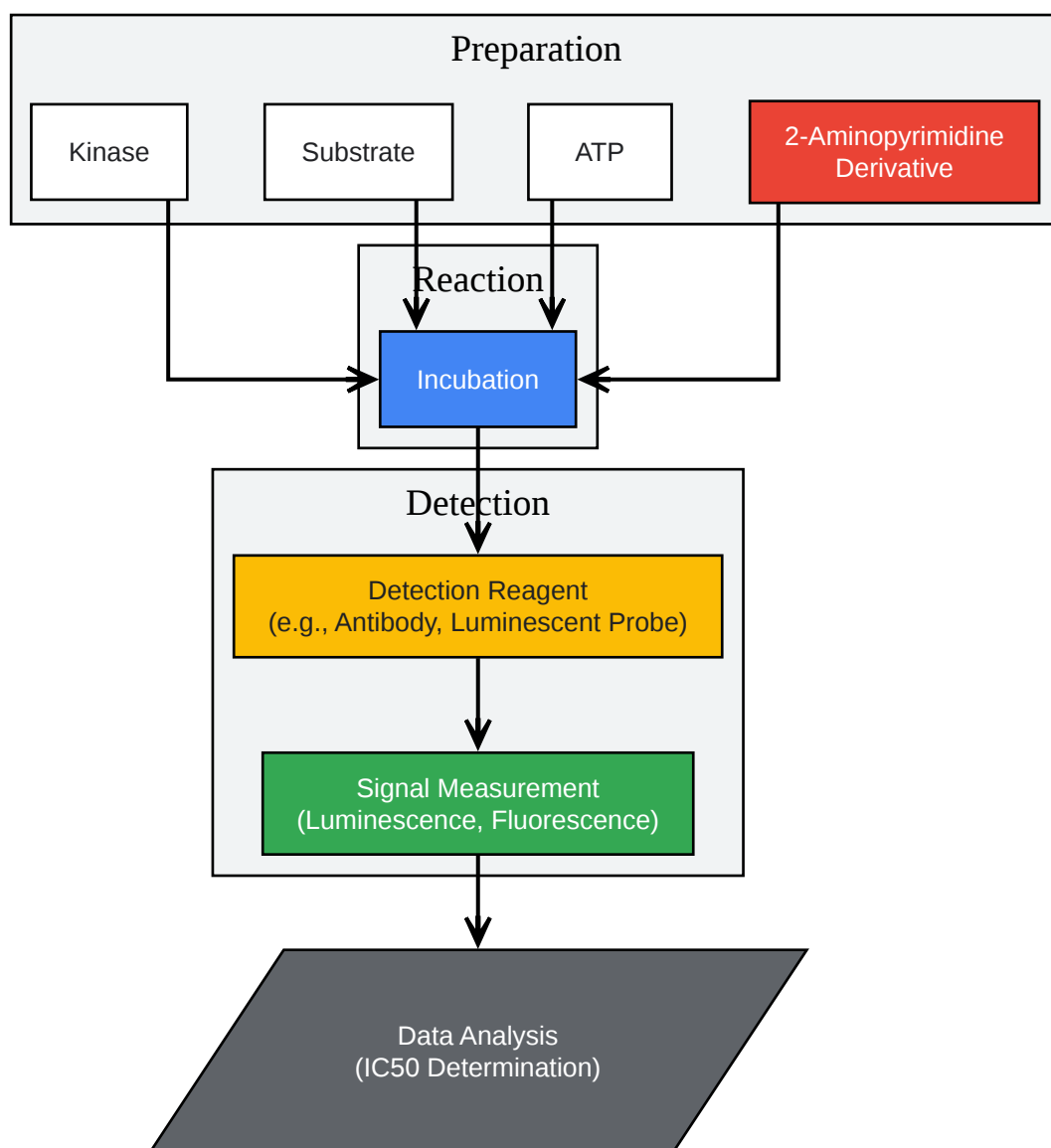
The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), Src kinase, and VEGFR-2.[11][12][13]

Quantitative Data for Kinase Inhibition

Compound ID	Kinase Target	Activity Metric	Value	Reference
8e	CDK9	IC50	88.4 nM	[11]
8e	HDAC1	IC50	168.9 nM	[11]
9e	FLT3	IC50	30.4 nM	[11]
9e	HDAC1	IC50	52.4 nM	[11]
9e	HDAC3	IC50	14.7 nM	[11]
3d	Src Kinase	IC50	0.9 μ M	[12]
3b	Src Kinase	IC50	4.9 μ M	[12]
3c	Src Kinase	IC50	5.9 μ M	[12]
7	USP7	IC50	7.6 \pm 0.1 μ M	[14]
21	USP7	IC50	11.6 \pm 0.5 μ M	[14]
14	USP7	IC50	17.0 \pm 0.2 μ M	[14]
10b	EGFR	IC50	8.29 \pm 0.04 nM	[1]

Experimental Workflow: Kinase Inhibition Assay

The general workflow for assessing the inhibitory activity of a compound against a specific kinase involves measuring the enzyme's activity in the presence and absence of the inhibitor.



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Caption: General workflow for a kinase inhibition assay.

This guide highlights the significant therapeutic potential of **2-aminopyrimidine-4-carbonitrile** derivatives. The presented data and methodologies offer a solid foundation for further research and development in the pursuit of novel therapeutics.

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